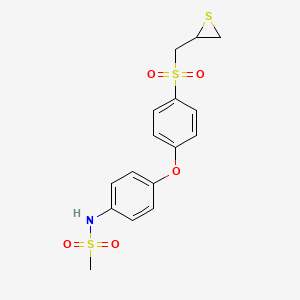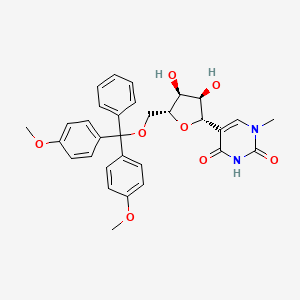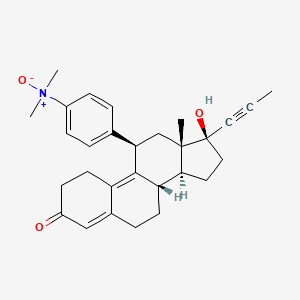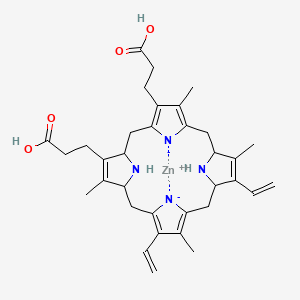
1,1-Dithiopyrophosphoric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dithiopyrophosphoric Acid is a chemical compound with the molecular formula H4O5P2S2 and a molecular weight of 210.11 . It is derived from Trimethyl Phosphate and is used as an electrolyte additive in the synthesis of lithium-ion batteries . This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dithiopyrophosphoric Acid can be synthesized through the reaction of Trimethyl Phosphate with other reagents under controlled conditions . The specific reaction conditions, such as temperature and pressure, are crucial to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The compound is typically stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dithiopyrophosphoric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and other chemical compounds that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in various industrial and scientific applications.
Aplicaciones Científicas De Investigación
1,1-Dithiopyrophosphoric Acid has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various chemical reactions. In biology, it plays a role in the study of biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of advanced materials and as an additive in various processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dithiopyrophosphoric Acid involves its interaction with molecular targets and pathways in different systems . It acts as an antioxidant by decomposing peroxides and trapping radicals, which helps in stabilizing various substrates. The compound’s ability to interact with different molecular targets makes it a valuable tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds:
- Trimethyl Phosphate
- 1-Hydroxyethane-1,1-diphosphonic Acid
- Dialkyl Dithiophosphates
Uniqueness: 1,1-Dithiopyrophosphoric Acid is unique due to its specific molecular structure and properties that make it suitable for various applications. Its ability to act as an antioxidant and its role in the synthesis of lithium-ion batteries set it apart from other similar compounds .
Propiedades
Fórmula molecular |
H4O5P2S2 |
|---|---|
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
[hydroxy(sulfanyl)phosphinothioyl] dihydrogen phosphate |
InChI |
InChI=1S/H4O5P2S2/c1-6(2,3)5-7(4,8)9/h(H2,1,2,3)(H2,4,8,9) |
Clave InChI |
OZQGKWOGOZMTOM-UHFFFAOYSA-N |
SMILES canónico |
OP(=O)(O)OP(=S)(O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)




![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)





